molecular formula C19H24N2O2S B302934 N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide

N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide

Katalognummer B302934
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: NPXNBEQUKNAMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide, commonly known as PTAC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAC is a member of the thiophene family, which is known for its biological activity and potential therapeutic applications.

Wirkmechanismus

The mechanism of action of PTAC is not fully understood. However, studies have shown that PTAC inhibits the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cancer progression. PTAC also inhibits the production of pro-inflammatory cytokines and chemokines, which are molecules that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects
PTAC has been shown to have various biochemical and physiological effects. In cancer cells, PTAC induces cell death by inhibiting the activity of histone deacetylases. Inflammatory cells, PTAC inhibits the production of pro-inflammatory cytokines and chemokines, which reduces the inflammatory response. PTAC has also been shown to have antioxidant properties, which can protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

PTAC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, PTAC has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. It also has low solubility in water, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several future directions for PTAC research. In medicinal chemistry, PTAC has shown promising results as an anticancer agent. Further studies are needed to determine its efficacy in vivo and to optimize its pharmacokinetic properties. PTAC also has potential applications in the field of organic electronics due to its electronic properties. Further studies are needed to explore its potential applications in this field. Lastly, PTAC has potential applications as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to identify its molecular targets.
Conclusion
In conclusion, PTAC is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAC has been extensively studied for its potential applications in medicinal chemistry, material science, and organic electronics. It has shown promising results as an anticancer agent and anti-inflammatory agent. However, further studies are needed to determine its efficacy in vivo and to identify its molecular targets. Overall, PTAC is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesemethoden

The synthesis of PTAC involves the reaction of 3-aminophenylthiophene-2-carboxylic acid with 2-propylpentanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

PTAC has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PTAC has shown promising results as an anticancer agent. Studies have shown that PTAC induces cell death in various cancer cell lines by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in cancer progression. PTAC has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that PTAC inhibits the production of pro-inflammatory cytokines and chemokines, which are molecules that play a crucial role in the inflammatory response.

Eigenschaften

Produktname

N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide

Molekularformel

C19H24N2O2S

Molekulargewicht

344.5 g/mol

IUPAC-Name

N-[3-(2-propylpentanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H24N2O2S/c1-3-7-14(8-4-2)18(22)20-15-9-5-10-16(13-15)21-19(23)17-11-6-12-24-17/h5-6,9-14H,3-4,7-8H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

NPXNBEQUKNAMAY-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Kanonische SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.